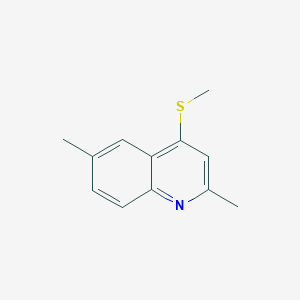

2,6-Dimethyl-4methylthioquinoline

Description

2,6-Dimethyl-4-methylthioquinoline is a heterocyclic organic compound featuring a quinoline backbone substituted with methyl groups at positions 2 and 6, and a methylthio (-SCH₃) group at position 3. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromaticity, electron-rich structure, and tunable substituent effects.

Properties

Molecular Formula |

C12H13NS |

|---|---|

Molecular Weight |

203.31 g/mol |

IUPAC Name |

2,6-dimethyl-4-methylsulfanylquinoline |

InChI |

InChI=1S/C12H13NS/c1-8-4-5-11-10(6-8)12(14-3)7-9(2)13-11/h4-7H,1-3H3 |

InChI Key |

FYIJBBDTXSVERJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C=C1)C)SC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Isoquinoline Family

The evidence highlights several isoquinoline derivatives (e.g., compounds 6d–6h in ), which share structural similarities with quinoline but differ in nitrogen positioning. Key comparisons include:

Substituent Effects on Electronic Properties

- Compound 6e: 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline features a methylsulfonyl (-SO₂CH₃) group. Sulfonyl groups are stronger electron-withdrawing moieties compared to methylthio (-SCH₃), which is electron-donating. This difference significantly alters redox potentials and binding affinities in biological targets.

- Compound 6g: 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone includes a phenylacetyl group. Bulky substituents like phenyl reduce solubility but enhance steric interactions in enzyme active sites, contrasting with the smaller methylthio group in the target compound.

Positional Isomerism

- The 6,7-dimethoxy substitution in isoquinolines () vs. 2,6-dimethyl in the target quinoline derivative alters ring electron density. Methoxy groups at 6,7 positions (isoquinoline) enhance resonance stabilization, whereas methyl groups at 2,6 (quinoline) provide steric hindrance and moderate inductive effects.

Physicochemical and Bioactivity Comparisons

Table 1: Key Physicochemical Properties

- Lipophilicity : The methylthio group increases LogP compared to sulfonyl (6e) or carboxylic acid () derivatives, suggesting better membrane permeability.

- Solubility : Sulfur-containing groups (methylthio or sulfonyl) generally reduce aqueous solubility compared to polar groups like carboxylic acids.

Bioactivity Considerations

- Enzyme Inhibition: Methylthio groups in quinolines are associated with moderate CYP450 inhibition, whereas sulfonyl groups (as in 6e) may exhibit stronger inhibitory effects due to enhanced electrophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.